(S)-ranolazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

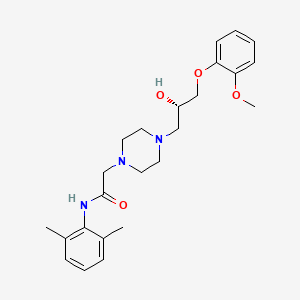

(S)-ranolazine is an N-(2,6-dimethylphenyl)-2-{4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl}acetamide that is the (S)-enantiomer of ranolazine (the racemate is a drug used for treatment of chronic angina). It is an enantiomer of a (R)-ranolazine.

Wissenschaftliche Forschungsanwendungen

Cardiovascular Applications

Chronic Angina Treatment

Ranolazine is primarily approved for the treatment of chronic stable angina. Clinical trials have demonstrated its efficacy in reducing angina frequency and improving exercise tolerance. The CARISA trial showed that patients receiving ranolazine experienced a significant reduction in angina attacks compared to placebo (p < 0.001) and had improved exercise duration .

Table 1: Key Clinical Trials on Ranolazine for Chronic Angina

| Trial Name | Sample Size | Treatment Duration | Primary Endpoint | Results |

|---|---|---|---|---|

| CARISA | 1,046 | 12 weeks | Angina frequency | Significant reduction (p < 0.001) |

| ERICA | 565 | 6 weeks | Angina attacks | Decrease in attacks (p = 0.02) |

| MERLIN | 6,560 | 1 year | Major cardiovascular events | No significant difference (HR = 0.96; p = 0.50) |

Mechanism of Action

Ranolazine's mechanism involves the inhibition of late sodium currents in cardiac myocytes, which reduces intracellular calcium overload and myocardial ischemia . Additionally, it has been shown to improve myocardial perfusion and reduce oxidative stress during ischemic episodes .

Emerging Applications

Neurological Disorders

Recent studies suggest that ranolazine may have benefits in treating neurological conditions characterized by myotonia, such as myotonic dystrophy. Preliminary evidence indicates that ranolazine can modulate neuronal excitability and may improve symptoms associated with these disorders .

Table 2: Potential Neurological Applications of Ranolazine

| Condition | Mechanism of Action | Evidence Level |

|---|---|---|

| Myotonic Dystrophy | Modulation of neuronal excitability | Preliminary |

| Epilepsy | Inhibition of sodium channels | Ongoing studies |

Pulmonary Hypertension

Ranolazine is being investigated for its potential role in managing pulmonary hypertension. A recent study designed to evaluate its effects on right ventricular dysfunction showed promising results in improving functional capacity and quality of life metrics among participants .

Safety Profile

Ranolazine is generally well-tolerated with a favorable safety profile. Common adverse effects include dizziness, nausea, and constipation, which were reported more frequently in patients receiving ranolazine compared to placebo . Serious adverse events are rare but can include syncope and torsades de pointes .

Eigenschaften

Molekularformel |

C24H33N3O4 |

|---|---|

Molekulargewicht |

427.5 g/mol |

IUPAC-Name |

N-(2,6-dimethylphenyl)-2-[4-[(2S)-2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide |

InChI |

InChI=1S/C24H33N3O4/c1-18-7-6-8-19(2)24(18)25-23(29)16-27-13-11-26(12-14-27)15-20(28)17-31-22-10-5-4-9-21(22)30-3/h4-10,20,28H,11-17H2,1-3H3,(H,25,29)/t20-/m0/s1 |

InChI-Schlüssel |

XKLMZUWKNUAPSZ-FQEVSTJZSA-N |

SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3OC)O |

Isomerische SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)C[C@@H](COC3=CC=CC=C3OC)O |

Kanonische SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3OC)O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.